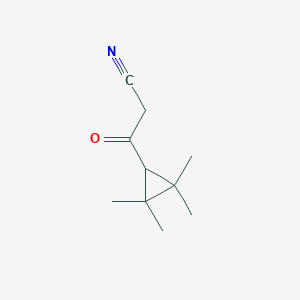

3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is a chemical compound with the CAS Number: 1499692-62-4 . It has a molecular weight of 165.24 and its IUPAC name is this compound .

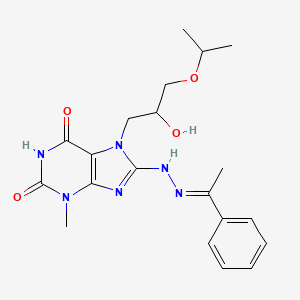

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c1-9(2)8(10(9,3)4)7(12)5-6-11/h8H,5H2,1-4H3 . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not provided in the search results.Scientific Research Applications

Aerobic Oxidation Catalyst

- Catalyst for Aerobic Oxidation : This compound is used as a catalyst for the aerobic oxidation of a wide range of alcohols under metal-free conditions. It has been found to exhibit superior catalytic activity compared to some other catalysts in similar reactions (Karimi, Farhangi, Vali, & Vahdati, 2014).

Synthesis and Reactivity

- Synthesis of Tetracyanocyclopropyl Ketones : A process for synthesizing 2,2,3,3-tetracyanocyclopropyl ketones has been developed, demonstrating the high acidity of protons in the cyclopropane ring due to the presence of electron-withdrawing groups (Bardasov et al., 2009).

- Reactions with Nucleophiles : Research indicates that 2′-Oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles react with oxygen-centered nucleophiles to form various addition products while conserving the three-membered ring (Kayukov et al., 2011).

Applications in Electrolyte Solutions

- Electrolytes for Lithium-ion Batteries : A mixture including a derivative of this compound is used as a safe electrolyte in lithium-ion batteries. This application indicates its potential in improving battery safety and performance (Liu et al., 2016).

Synthesis of Heterocyclic Compounds

- Formation of Novel Oxazolines : This chemical is a key ingredient in synthesizing novel oxazolines, indicating its role in the development of new chemical compounds (Xu Quan-cai, 2011).

- Generation of Pyrrol-2-olates : The compound is instrumental in generating 3-cyano-4-dicyanomethylidene-5-oxo-4,5-dihydro-1H-pyrrol-2-olates, showcasing its utility in complex chemical syntheses (Kayukova et al., 2005).

Antimicrobial Activity

- Synthesis of Antimicrobial Substances : This compound is used in synthesizing new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

Other Chemical Transformations

- Cycloadditions and Cyclizations : It participates in various cycloadditions and cyclizations, forming structurally diverse derivatives, useful in advanced chemical syntheses (Garve et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(2)8(10(9,3)4)7(12)5-6-11/h8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIDYFURFYSFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)

![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)

![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)

![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)